2-(Butan-2-yloxy)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

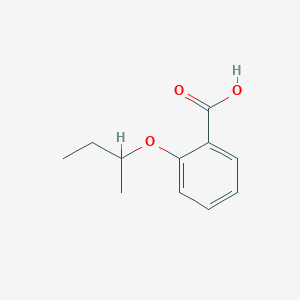

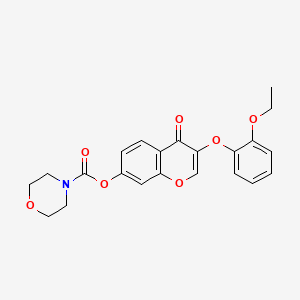

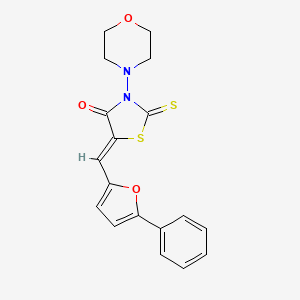

2-(Butan-2-yloxy)benzoic acid, also known as 2-butyloxybenzoic acid, is a chemical compound that belongs to the family of alkyl benzoic acids . It has a CAS Number of 1042628-30-7 and a molecular weight of 194.23 . The IUPAC name for this compound is 2-sec-butoxybenzoic acid .

Synthesis Analysis

The synthesis of benzoic acid derivatives, such as 2-(Butan-2-yloxy)benzoic acid, can be achieved through various methods. One common method is the oxidation of toluene, which is a shorter and simpler synthesis route with a higher yield . Another method involves the use of Grignard reagents .Molecular Structure Analysis

The molecular structure of 2-(Butan-2-yloxy)benzoic acid is represented by the InChI code1S/C11H14O3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . Physical And Chemical Properties Analysis

2-(Butan-2-yloxy)benzoic acid is a liquid at room temperature . The solubility of benzoic acid, a related compound, in water at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively . It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .Wissenschaftliche Forschungsanwendungen

Solvent Effects on Acidity

2-(Butan-2-yloxy)benzoic acid and its derivatives show varying behavior in different solvents due to changes in solvation. This is evident in the study of dissociation constants of 2,6-disubstituted benzoic acids, including derivatives similar to 2-(Butan-2-yloxy)benzoic acid, in various alcohols. The study reveals that the solvation of these compounds, particularly in protic solvents, leads to noticeable changes in acidity, which is critical for understanding their behavior in different chemical environments (Kulhanek & Pytela, 1997).

Role in Chemical Reactions

The compound plays a significant role in catalyzing reactions. For example, in the direct aldol reaction cocatalyzed by BINAM-prolinamides and benzoic acid, including derivatives like 2-(Butan-2-yloxy)benzoic acid, the reaction rate is highly accelerated. This is critical for organic synthesis, where such catalysts can influence the yield and selectivity of reactions (Guillena, Hita, & Nájera, 2006).

Use in Fluorescence Probes

2-(Butan-2-yloxy)benzoic acid derivatives are useful in developing novel fluorescence probes for detecting reactive oxygen species. This has significant implications in biological and chemical applications, where accurate detection of specific reactive species is crucial (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

As a Protecting Group in Organic Synthesis

The derivative 2-(prenyloxymethyl)benzoic acid serves as a new temporary protecting group for alcohols in organic synthesis. This application is vital for protecting functional groups during chemical reactions, thereby increasing the efficiency and selectivity of synthetic processes (Vatèle, 2005).

Role in Pharmaceutical Research

Benzoic acid derivatives, including 2-(Butan-2-yloxy)benzoic acid, serve as model compounds in pharmaceutical research. Their phase behavior and interactions with other compounds, such as water and organic solvents, are essential for drug design and development (Reschke, Zherikova, Verevkin, & Held, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-butan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8(2)14-10-7-5-4-6-9(10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBIFTKOEMNXBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Butan-2-yloxy)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2364368.png)

![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)

![Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2364372.png)

![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)

![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)